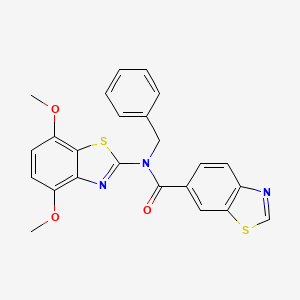

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

The compound N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide linker bridging two benzothiazole moieties. The 4,7-dimethoxy substitutions on one benzothiazole ring and the benzyl group on the carboxamide nitrogen distinguish it structurally from simpler benzothiazole derivatives. Benzothiazoles are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their electron-rich aromatic systems and ability to engage in hydrogen bonding and π-π interactions . This compound’s design likely aims to enhance bioactivity or material properties through increased steric bulk, electronic modulation (via methoxy groups), and expanded hydrogen-bonding capacity from the carboxamide group.

Properties

IUPAC Name |

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S2/c1-29-18-10-11-19(30-2)22-21(18)26-24(32-22)27(13-15-6-4-3-5-7-15)23(28)16-8-9-17-20(12-16)31-14-25-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSYQSNDPASSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride.

Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the benzothiazole derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like benzyl chloride for benzylation or methyl iodide for methylation are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies suggest that N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits anti-inflammatory and analgesic properties. The mechanism of action likely involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound may effectively reduce inflammation and associated pain.

Anticancer Potential

The benzothiazole moiety has been linked to enhanced biological activity against various diseases, including cancer. Compounds with similar structures have shown promising activity against tumor-related proteins such as tyrosine kinases and DNA topoisomerase . The unique structural features of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide may enhance its selectivity towards specific molecular targets involved in cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of benzothiazole derivatives in drug design:

- Anticancer Drug Development : Research on 2-aminobenzothiazoles has shown their effectiveness against various cancer types by targeting specific proteins involved in tumor growth . For instance, modifications to the benzothiazole structure have led to compounds that exhibit potent inhibitory activity against kinases related to cancer proliferation.

- Anti-inflammatory Agents : Investigations into similar compounds have demonstrated their ability to reduce inflammation in animal models effectively. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring can enhance anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with structurally related benzothiazole derivatives, emphasizing key distinctions:

Key Comparisons

Substituent Effects: The 4,7-dimethoxy groups in the target compound enhance electron-donating effects compared to the single 6-methoxy group in the reference compound. This may increase solubility or modulate binding interactions in biological targets.

Hydrogen-Bonding Capacity: The carboxamide group (-CONH-) in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), enabling diverse supramolecular interactions. In contrast, the acetamide group (-NHCOCH₂-) in the reference compound primarily donates a single N–H bond, forming dimers via N–H⋯N interactions .

Crystal Packing and Material Properties :

- The reference compound forms H-bonded dimers and S⋯S interactions, creating ribbons along the [100] axis . The target compound’s bis-benzothiazole structure may promote extended π-stacking or layered architectures, though crystallographic data are unavailable in the provided evidence.

Biological Relevance: Benzothiazoles with methoxy substituents are frequently associated with anticancer and antimicrobial activities. The adamantane-linked compound’s bioactivity is unstated, but adamantane derivatives are known for antiviral applications (e.g., adamantane-based influenza drugs). The target compound’s dual benzothiazole moieties may target enzymes or receptors requiring bidentate binding.

Research Findings and Implications

- The target compound’s synthesis may face similar hurdles due to steric hindrance from the benzyl and dimethoxy groups.

- Interactions in Solid State: While the reference compound relies on classical N–H⋯N and non-classical C–H⋯O bonds for crystal cohesion , the target compound’s carboxamide group could facilitate stronger hydrogen-bonding networks or amide-mediated π-stacking.

Biological Activity

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is with a molecular weight of approximately 445.56 g/mol. The compound features a benzothiazole ring system with methoxy substitutions that enhance its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Rings : Cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

- Introduction of Methoxy Groups : Methylation using methyl iodide and potassium carbonate.

- Benzylation : Nucleophilic substitution using benzyl chloride.

- Amidation : Condensation reaction to form the carboxamide group.

Anti-inflammatory Properties

Preliminary studies suggest that N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits anti-inflammatory and analgesic properties. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound may reduce inflammation and associated pain .

Anticancer Activity

Research has indicated that compounds with similar structures to N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide show promising anticancer activity. Specifically, studies on benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .

Table 1: Summary of Anticancer Activity

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 8j | 5.2 | Procaspase-3 activation |

| 8k | 6.6 | Procaspase-3 activation |

| PAC-1 | 0 (control) | Positive control |

This table illustrates the effectiveness of selected benzothiazole derivatives in inducing procaspase activation compared to a known positive control (PAC-1).

Case Studies and Research Findings

- In vitro Studies : In vitro evaluations have shown that compounds similar to N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide possess significant anticancer properties against various cell lines including U937 and MCF-7. The presence of methoxy groups has been linked to enhanced selectivity and potency against cancer cells .

- Structure–Activity Relationship (SAR) : SAR analyses reveal that the benzothiazole moiety is crucial for anticancer activity and selectivity. Modifications to the structure can significantly impact biological efficacy .

Q & A

Basic Research Questions

What are the standard synthetic routes for N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via amide coupling between a benzothiazol-2-amine derivative and a benzothiazole-carboxylic acid precursor. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Catalysts : DCC/DMAP or EDC/HOBt systems are common for activating carboxylic acids .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.

Yield Optimization Table :

| Variable | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Solvent | DMF | High solubility |

| Catalyst | DCC/DMAP | 85–90% yield |

| Temp. | 0–5°C | Reduces decomposition |

What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., methoxy group positions at C4/C7) and benzyl substitution .

- IR : Peaks at 1660–1680 cm (amide C=O) and 1250–1270 cm (C-O of methoxy) validate functional groups .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases, proteases). The benzothiazole core may engage in π-π stacking, while methoxy groups participate in hydrogen bonding .

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories.

Key Parameters : - Binding Affinity : Calculated ΔG values (e.g., −8.2 kcal/mol for kinase inhibition).

- Pharmacophore Features : Hydrophobic pockets accommodate the benzyl group .

How can crystallographic data resolve contradictions in proposed molecular structures?

- Single-Crystal X-ray Diffraction : SHELXL refines bond lengths/angles, confirming the benzothiazole dimerization or hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., motifs) to validate supramolecular packing .

Example Data :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯N | 2.89 | 168 |

| C–H⋯O | 3.12 | 152 |

What strategies address discrepancies in biological activity data across cell lines?

- Dose-Response Curves : IC values vary due to cell-specific permeability (e.g., higher efficacy in HCT116 vs. MCF7 cells) .

- Mechanistic Profiling :

- Enzyme Assays : Measure inhibition of tubulin polymerization or topoisomerase activity.

- ROS Detection : Fluorescent probes (DCFH-DA) quantify oxidative stress contributions .

How can derivatives be designed to enhance metabolic stability without compromising activity?

- Substituent Modification :

- Prodrug Strategies : Esterify the carboxamide to enhance bioavailability .

What analytical methods validate hydrogen-bonding networks in solid-state structures?

- Temperature-Dependent XRD : Identifies thermal motion of hydrogen atoms.

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., S⋯S interactions at 3.62 Å) .

Methodological Guidance for Data Contradictions

How to reconcile conflicting NMR and MS data during characterization?

- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks.

- Isotopic Labeling : Use N-labeled analogs to trace amide proton signals .

What protocols ensure reproducibility in pharmacological assays?

- Standardized Cell Culture : Use authenticated cell lines (ATCC) and control for passage number.

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

How to optimize reaction conditions for scaled-up synthesis?

- DoE (Design of Experiments) : Vary solvent/catalyst ratios and use response surface methodology.

- Continuous Flow Systems : Improve heat transfer and reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.